molecular formula C31H28N2O2 B5190969 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B5190969
M. Wt: 460.6 g/mol
InChI Key: FFMRDKBVOUXWFJ-UHFFFAOYSA-N
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Description

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic chemical compound featuring a piperazine core substituted with biphenylcarbonyl and diphenylethanone functional groups. Piperazine derivatives are prominent scaffolds in medicinal chemistry and drug discovery due to their versatility in molecular design and ability to contribute to favorable physicochemical properties. Compounds with this structure are of significant interest in academic and pharmaceutical research for developing new therapeutic agents. They are frequently investigated for their potential to interact with various biological targets, including enzymes and receptors. Researchers utilize this compound as a key intermediate or building block (synthon) in organic synthesis and for probing structure-activity relationships (SAR). Specific analytical data including <1H NMR, 13C NMR, HPLC, and Mass Spectrometry> should be confirmed for the supplied lot. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2,2-diphenyl-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O2/c34-30(28-18-16-25(17-19-28)24-10-4-1-5-11-24)32-20-22-33(23-21-32)31(35)29(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29H,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMRDKBVOUXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 4-biphenylcarbonyl chloride with piperazine, followed by the introduction of the diphenylethanone group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Piperazine-Ethanone Derivatives

Compound Name Substituent on Piperazine Molecular Weight Melting Point (°C) Key Data Source
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethanone (Y511-0633) 3-Chlorobenzoyl Not Provided Not Provided
1-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanone (Compound 15) 4-Chlorophenyl - 137–138
1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylethanone (Compound 17) 4-Fluorophenyl - 127–128
Dofequidar (R)-isomer Quinolinyloxy-hydroxypropyl 481.585 -
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone 4-Chlorophenyl, chloroacetyl 273.16 -

Key Observations :

  • Substituent Polarity : Chloro and fluoro substituents (e.g., Compounds 15 and 17) increase melting points compared to methoxy groups (e.g., Compound 12: 107–109°C ), likely due to enhanced dipole interactions.
  • Bulkiness : The biphenyl-4-ylcarbonyl group in the target compound introduces significant steric bulk, which may reduce solubility compared to smaller substituents like 4-chlorophenyl .
  • Pharmacological Relevance: Dofequidar, a quinolinyloxy derivative, demonstrates the impact of extended aromatic systems on biological activity, such as ABCG2/BCRP inhibition .

Biological Activity

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound features a piperazine ring, a biphenylcarbonyl group, and a diphenylethanone moiety, suggesting diverse interactions with biological targets. Its unique structural characteristics make it a subject of interest in medicinal chemistry, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H30N2O2\text{C}_{25}\text{H}_{30}\text{N}_2\text{O}_2

This compound's structural features include:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is often associated with various pharmacological activities.
  • Biphenylcarbonyl Group : Enhances hydrophobic interactions with biological targets.
  • Diphenylethanone Moiety : Contributes to the compound's ability to interact with enzymes and receptors.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been evaluated in preclinical studies for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The inhibition of CDKs represents a promising strategy in cancer therapy due to its potential to halt tumor growth and induce apoptosis in cancer cells. The compound's selectivity for CDK inhibition may minimize off-target effects commonly seen with other similar agents.

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of various enzymes involved in disease processes. Preliminary studies suggest that it may target specific enzymes that play roles in metabolic pathways related to cancer and other diseases. For instance, compounds with similar structures have shown promise in inhibiting proteases and kinases, which are critical for tumor progression and metastasis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key features and activities of selected compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
This compoundBiphenyl moiety, piperazine ringCDK inhibitorSelective inhibition profile
4-(Biphenyl)carbonylpiperazineContains a biphenyl moietyPotential enzyme inhibitorLacks diphenylethanone structure
DiphenhydraminePiperazine derivativeAntihistamine activityPrimarily used for allergy relief
1-(4-Methylpiperazin-1-yl)-2-benzoylphenoneSimilar piperazine frameworkAntiviral propertiesDifferent substituents on the piperazine

This comparison highlights the diversity within this chemical class while emphasizing the unique aspects of this compound that may confer distinct biological activities.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest at the G1 phase through CDK inhibition.
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. The studies indicated minimal toxicity and favorable pharmacokinetic profiles, suggesting its potential for further development as an anticancer agent.

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent choice (DMF for acylation; THF for coupling) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm; piperazine CH2 at δ 3.4–3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~519.2 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between biphenyl and piperazine rings). Use SHELXL for refinement and OLEX2 for visualization .

Validation : Cross-reference with simulated spectra (DFT calculations) to confirm assignments .

Advanced: How can structural modifications influence receptor selectivity in pharmacological studies?

Answer:
Substituent effects are critical:

Substituent Impact on Activity Example
Biphenyl-4-ylcarbonylEnhances hydrophobic interactions with GPCRsIncreased serotonin receptor affinity
DiphenylethanoneStabilizes binding via π-π stackingImproved metabolic stability
Piperazine ringModulates solubility and CNS penetrationVaries dopamine receptor selectivity

Q. Methodology :

  • Perform molecular docking (AutoDock Vina) to predict binding modes.
  • Validate via in vitro receptor binding assays (IC50 comparisons) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay conditions or impurities:

Reproducibility Checks :

  • Standardize cell lines (e.g., HEK293 for GPCR assays) and incubation times .
  • Use HPLC-pure compound batches (≥98%) to exclude impurity-driven effects .

Mechanistic Studies :

  • Conduct kinetic assays (e.g., SPR or ITC) to quantify binding thermodynamics .
  • Compare with structurally analogous compounds (SAR tables) to identify outliers .

Case Example : Discrepancies in dopamine receptor affinity may stem from radioligand choice (e.g., [3H]spiperone vs. [3H]raclopride) .

Advanced: What computational strategies predict metabolic stability and toxicity?

Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate:
    • Cytochrome P450 interactions (e.g., CYP3A4 oxidation sites on biphenyl).
    • hERG channel inhibition risk (linked to piperazine basicity) .
  • Metabolite Identification :
    • Simulate phase I/II metabolism (ACD/Percepta).
    • Validate with in vitro hepatocyte assays .

Data Integration : Combine computational results with experimental LC-MS/MS metabolite profiling .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Intermediate Stability : Biphenylcarbonyl-piperazine may degrade under prolonged storage; use inert atmosphere (N2) .
  • Yield Optimization : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches .
  • Solvent Recovery : Implement distillation systems for DMF and THF reuse to reduce costs .

Advanced: How does crystallographic data inform polymorph control?

Answer:

  • Polymorph Screening : Use solvent-drop grinding (CH3CN, MeOH) with OLEX2 analysis to identify stable forms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds in diphenylethanone) to predict stability .

Impact : Metastable polymorphs may alter dissolution rates, affecting in vivo bioavailability .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins. Confirm via Western blot .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts after compound treatment .

Controls : Include inactive enantiomers or structural analogs to rule out nonspecific binding .

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